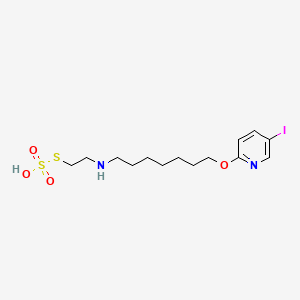
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with iodine and an ethanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of 5-iodo-2-pyridinol with 7-bromoheptan-1-amine to form an intermediate, which is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine substituent to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The iodine substituent and ethanethiol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions are mediated through pathways involving covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethiol, 2-(7-(5-bromo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)
- Ethanethiol, 2-(7-(5-chloro-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)
Uniqueness
Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) is unique due to the presence of the iodine substituent, which imparts distinct chemical properties such as higher reactivity and specific binding affinity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
41287-16-5 |
|---|---|
Molekularformel |
C14H23IN2O4S2 |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
5-iodo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine |
InChI |
InChI=1S/C14H23IN2O4S2/c15-13-6-7-14(17-12-13)21-10-5-3-1-2-4-8-16-9-11-22-23(18,19)20/h6-7,12,16H,1-5,8-11H2,(H,18,19,20) |
InChI-Schlüssel |
UMPSEGNTCDIXFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1I)OCCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



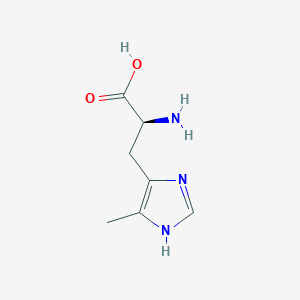
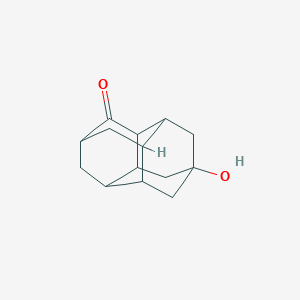
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)
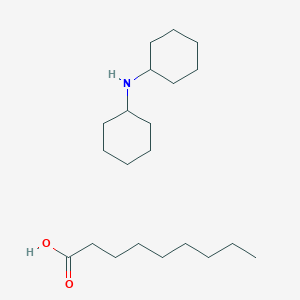
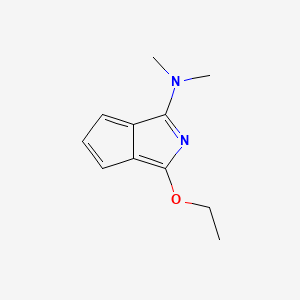
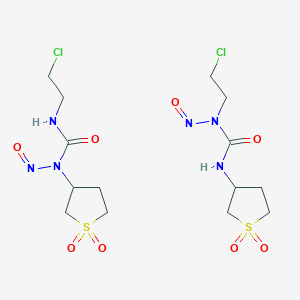




![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)


